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Introduction

Tumor protein, translationally-controlled 1 (Tptl), also known as TCTP, is a highly conserved,
multifunctional protein implicated in a myriad of cellular processes including growth,
proliferation, apoptosis, and metabolism.[1][2] Its overexpression is frequently observed in
various human cancers, correlating with poor patient outcomes and chemoresistance.[3][4][5]
Tptl exerts its influence through complex signaling networks, notably the PISK/Akt/mTOR and
p53 pathways.[6][7][8] Consequently, Tptl has emerged as a compelling target for therapeutic
intervention. CRISPR-Cas9 mediated gene knockout offers a precise and powerful tool to
investigate the functional roles of Tptl and validate it as a drug target.

These application notes provide detailed protocols for the CRISPR-Cas9 mediated knockout of
Tptl in mammalian cells, methods for validating the knockout, and assays to quantify the
resulting phenotypic changes.

l. Sighaling Pathways Involving Tptl

Tptl is a central node in cellular signaling, primarily exerting pro-survival and anti-apoptotic
effects. Its key interactions are with the p53 and PI3K/Akt/mTOR pathways.

A. Tptl and the p53 Feedback Loop
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Tptl and the tumor suppressor p53 are engaged in a reciprocal negative feedback loop. Tptl
promotes the degradation of p53, while p53 transcriptionally represses Tptl.[3] This interaction
is critical in determining cell fate in response to stress.
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Tptl and p53 reciprocal negative feedback loop.

B. Tptl and the PI3BK/Akt/mTOR Pathway

Tptl is a positive regulator of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell
growth, proliferation, and survival.[7][8] Tptl can activate this pathway, leading to the
phosphorylation of downstream targets that promote protein synthesis and inhibit apoptosis.[8]
[91[10]
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Tptl regulation of the PISK/Akt/mTOR pathway.

Il. Experimental Protocols
A. CRISPR-Cas9 Mediated Knockout of Tptl

This protocol describes the generation of Tptl knockout cell lines using the CRISPR-Cas9
system, exemplified with the human colorectal carcinoma cell line HCT116.

1. sgRNA Design and Vector Construction
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SgRNA Design: Design at least two sgRNAs targeting an early exon of the TPT1 gene to
increase the likelihood of generating a loss-of-function frameshift mutation.[11] Use online
design tools (e.g., CHOPCHOP, Synthego) to identify sgRNA sequences with high on-target
scores and low off-target potential.[12] The target sequence should be immediately upstream
of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes
Cas9).[11]

o Example Validated sgRNA Target Sequences for Human TPT1 (Note: Validation in your
specific cell line is recommended):

» SgRNAL: AGAGTCTCTCAGCTGGTACA[13]
» SgRNA2: (Sequence to be designed and validated)

Vector Selection: Utilize an all-in-one lentiviral vector expressing both Cas9 and the sgRNA
(e.g., lentiCRISPRvV2). This system allows for efficient delivery into a wide range of cell types
and subsequent selection of transduced cells.[14]

Cloning: Synthesize and anneal complementary oligonucleotides encoding the sgRNA
sequence and ligate them into the BsmBI-digested lentiCRISPRv2 plasmid. Verify the
insertion by Sanger sequencing.

. Lentivirus Production and Transduction

Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral
vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection
reagent.

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection,
filter through a 0.45 um filter, and concentrate if necessary.

Transduction: Transduce HCT116 cells with the lentiviral particles at a low multiplicity of
infection (MOI) to ensure single viral integration per cell.

. Selection and Clonal Isolation
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e Puromycin Selection: Two days post-transduction, select for successfully transduced cells by
adding puromycin to the culture medium. The optimal concentration of puromycin should be

determined beforehand with a kill curve.

» Single-Cell Cloning: After selection, isolate single cells into 96-well plates by limiting dilution
or fluorescence-activated cell sorting (FACS) to generate clonal cell lines.

Experimental Workflow Diagram
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CRISPR-Cas9 knockout workflow for Tpt1.

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://www.benchchem.com/product/b1232473?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

B. Validation of Tptl Knockout

1. Western Blot Analysis
Confirm the absence of Tptl protein expression in the clonal cell lines.

e Protein Extraction: Lyse wild-type (WT) and potential knockout (KO) HCT116 cells with RIPA
buffer supplemented with protease inhibitors.[4] Determine protein concentration using a
BCA assay.

o SDS-PAGE and Transfer: Separate 20-30 ug of protein lysate on a 12% SDS-polyacrylamide
gel and transfer to a PVDF membrane.[1][15]

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature.[1] Incubate with a primary antibody against Tptl (e.g., Abcam ab133568)
overnight at 4°C.[4] Wash the membrane and incubate with an HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate. Use an antibody against a housekeeping protein (e.g., 3-actin or GAPDH) as a
loading control.

2. Genomic DNA Sequencing
Identify the specific indel mutations in the TPT1 gene.
o Genomic DNA Extraction: Isolate genomic DNA from WT and KO cell clones.

» PCR Amplification: Amplify the region of the TPT1 gene targeted by the SgRNA using specific
primers.

e Sequencing: Purify the PCR product and send for Sanger sequencing. Analyze the
sequencing chromatograms for frameshift-inducing insertions or deletions. For a more
comprehensive analysis of the mutations, Next-Generation Sequencing (NGS) can be
employed.

lll. Phenotypic Assays and Data Presentation
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Evaluate the functional consequences of Tptl knockout. Present all quantitative data in tables
for clear comparison.

A. Cell Proliferation Assay
o Methodology (MTT Assay):

o Seed 2 x 104 WT and Tptl KO HCT116 cells per well in a 96-well plate.[16]

o At 24, 48, and 72-hour time points, add 20 pL of MTT solution (5 mg/mL) to each well and
incubate for 4 hours at 37°C.[16]

o Remove the medium and add 150 pL of DMSO to dissolve the formazan crystals.[16]
o Measure the absorbance at 570 nm using a microplate reader.[16]

o Data Presentation:

24h (Absorbance +  48h (Absorbance *  72h (Absorbance +

Cell Line

SD) SD) SD)
HCT116 WT [Insert Data] [Insert Data] [Insert Data]
Tptl KO Clone 1 [Insert Data] [Insert Data] [Insert Data]
Tptl KO Clone 2 [Insert Data] [Insert Data] [Insert Data]

B. Apoptosis Assay

e Methodology (Annexin V-FITC/PI Staining):
o Seed 1 x 106 WT and Tptl KO HCT116 cells per well in 6-well plates.[16]
o After 48 hours, harvest the cells and wash with cold PBS.

o Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium
lodide (PI) for 15 minutes at room temperature in the dark.
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o Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis
(Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/Pl+).[17]

o Data Presentation:

cell Line Early Apoptosis Late Apoptosis (%) Total Apoptosis (%)
(%) = SD *SD +SD

HCT116 WT [Insert Data] [Insert Data] [Insert Data]

Tptl KO Clone 1 [Insert Data] [Insert Data] [Insert Data]

Tptl KO Clone 2 [Insert Data] [Insert Data] [Insert Data]

C. Cell Migration Assay

o Methodology (Wound Healing Assay):

o Grow WT and Tptl KO HCT116 cells to confluence in 6-well plates.

(¢]

Create a uniform scratch in the cell monolayer using a sterile pipette tip.

Wash with PBS to remove detached cells and add fresh medium.

[¢]

[¢]

Capture images of the scratch at 0 and 24 hours.

o

Measure the wound area at both time points and calculate the percentage of wound
closure.

o Data Presentation:

Initial Wound Area Final Wound Area Wound Closure (%)

Cell Line

(um?) = SD (um?) = SD *SD
HCT116 WT [Insert Data] [Insert Data] [Insert Data]
Tptl KO Clone 1 [Insert Data] [Insert Data] [Insert Data]
Tptl KO Clone 2 [Insert Data] [Insert Data] [Insert Data]
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D. Cell Invasion Assay

o Methodology (Transwell Invasion Assay):
o Coat the upper chamber of a Transwell insert with Matrigel.

Seed 4,000 WT and Tptl KO HCT116 cells in serum-free medium in the upper chamber.
[18]

(¢]

o

Add medium containing 20% FBS to the lower chamber as a chemoattractant.[18]

After 12-24 hours, remove the non-invading cells from the upper surface of the membrane.

[¢]

o

Fix and stain the invading cells on the lower surface with 0.1% crystal violet.[18]

Count the number of invaded cells in several microscopic fields.

[e]

o Data Presentation:

Cell Line Number of Invaded Cells per Field + SD
HCT116 WT [Insert Data]
Tptl KO Clone 1 [Insert Data]
Tptl KO Clone 2 [Insert Data]

IV. Conclusion

The methodologies and assays detailed in these application notes provide a comprehensive
framework for the successful knockout of Tptl using CRISPR-Cas9 and the subsequent
functional characterization of the knockout cell lines. The structured presentation of quantitative
data will facilitate the clear interpretation of results and a robust evaluation of Tptl as a
potential therapeutic target in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://maayanlab.cloud/Harmonizome/gene/TPT1
https://maayanlab.cloud/Harmonizome/gene/TPT1
https://maayanlab.cloud/Harmonizome/gene/TPT1
https://www.benchchem.com/product/b1232473?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. origene.com [origene.com]

2. TPT1 (tumor protein, translationally-controlled 1) negatively regulates autophagy through
the BECNL1 interactome and an MTORC1-mediated pathway - PMC [pmc.ncbi.nim.nih.gov]

3. genecards.org [genecards.org]

4. Frontiers | Upregulation of Translationally Controlled Tumor Protein Is Associated With
Cervical Cancer Progression [frontiersin.org]

5. Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical
Cancer Progression - PMC [pmc.ncbi.nim.nih.gov]

6. TPT1 (tumor protein, translationally-controlled 1) negatively regulates autophagy through
the BECNL1 interactome and an MTORC1-mediated pathway - PubMed
[pubmed.ncbi.nim.nih.gov]

7. TCP1 regulates PI3BK/AKT/mTOR signaling pathway to promote proliferation of ovarian
cancer cells - PMC [pmc.ncbi.nim.nih.gov]

8. Regulation of the cell cycle and PISK/Akt/mTOR signaling pathway by tanshinone I in
human breast cancer cell lines - PMC [pmc.ncbi.nim.nih.gov]

9. mdpi.com [mdpi.com]
10. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nim.nih.gov]
11. eu.idtdna.com [eu.idtdna.com]

12. CRISPR/Cas9-mediated gene knockout is insensitive to target copy number but is
dependent on guide RNA potency and Cas9/sgRNA threshold expression level - PMC
[pmc.ncbi.nlm.nih.gov]

13. thermofisher.com [thermofisher.com]
14. youtube.com [youtube.com]
15. Western Blot Protocol | Proteintech Group [ptglab.com]

16. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via
microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC
[pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Gene - TPT1 [maayanlab.cloud]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC5446065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5446065/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=TPT1
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.686718/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.686718/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8473787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8473787/
https://pubmed.ncbi.nlm.nih.gov/28409693/
https://pubmed.ncbi.nlm.nih.gov/28409693/
https://pubmed.ncbi.nlm.nih.gov/28409693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8223286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8223286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4262478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4262478/
https://www.mdpi.com/1422-0067/22/20/11088
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734635/
https://eu.idtdna.com/page/support-and-education/decoded-plus/how-to-design-sgrna-sequences/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5714203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5714203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5714203/
https://www.thermofisher.com/TFS-Assets/BID/Application-Notes/human-primary-t-cells-knockout-application-note.pdf
https://www.youtube.com/watch?v=27mQM5JIubU
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588014/
https://www.researchgate.net/figure/Assay-of-apoptosis-induced-by-apoptin-in-HCT116-cells-by-flow-cytometry-a-Dot-plot_fig5_345264262
https://maayanlab.cloud/Harmonizome/gene/TPT1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9
Mediated Knockout Studies of Tptl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232473#crispr-cas9-mediated-knockout-studies-
involving-tptpt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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